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Compound of Interest

Compound Name: 2-Anilinophenylacetic acid

Cat. No.: B1207824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-anilinophenylacetic acid (CAS No. 70172-33-7), a molecule of interest in synthetic and

medicinal chemistry. While complete, publicly accessible experimental spectra for this specific

compound are not readily available in surveyed databases, this document outlines the

anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data based on its chemical structure and established spectroscopic principles. Detailed

experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties
IUPAC Name: 2-(2-anilinophenyl)acetic acid[1]

Molecular Formula: C₁₄H₁₃NO₂[1][2]

Molecular Weight: 227.26 g/mol [1][2]

Appearance: White to off-white solid[3]

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 2-anilinophenylacetic
acid. These predictions are based on the analysis of its functional groups and data from

analogous compounds.
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Table 1: Predicted ¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Broad Singlet 1H -COOH

~8-9 Singlet 1H -NH-

~6.8-7.5 Multiplet 9H Aromatic C-H

~3.6 Singlet 2H -CH₂-

Note: The chemical shifts of the -COOH and -NH- protons are highly dependent on the solvent,

concentration, and temperature.[4]

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~175-180 C=O (Carboxylic Acid)

~140-150 Aromatic C-N

~120-140 Aromatic C-C

~115-130 Aromatic C-H

~35-45 -CH₂-

Note: PubChem indicates that experimental ¹³C NMR data for this compound is available in

SpectraBase.[1]

Table 3: Predicted FT-IR Data
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300 N-H Stretch Secondary Amine

~3000-2500 (broad) O-H Stretch Carboxylic Acid

~3100-3000 C-H Stretch Aromatic

~2950-2850 C-H Stretch Aliphatic (-CH₂-)

~1710 C=O Stretch Carboxylic Acid

~1600, ~1450 C=C Stretch Aromatic Ring

~1300-1200 C-N Stretch Aromatic Amine

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

227 [M]⁺, Molecular ion

182 [M-COOH]⁺, Loss of the carboxylic acid group

167 [M-CH₂COOH]⁺, a-cleavage

Note: The fragmentation pattern of carboxylic acids in electron ionization (EI) mass

spectrometry often involves the loss of the hydroxyl group (-OH) and the entire carboxyl group

(-COOH).[5] PubChem also indicates the availability of GC-MS data from SpectraBase.[1]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-anilinophenylacetic acid in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Ensure the sample is fully dissolved.

¹H NMR Data Acquisition:

Use a standard single-pulse experiment.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Data Acquisition:

Employ a proton-decoupled pulse sequence.

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

The relaxation delay should be adjusted to ensure quantitative data if required.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Perform phase and baseline corrections.

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: No extensive sample preparation is required for the ATR technique.

Ensure the ATR crystal is clean.

Data Acquisition:
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Place a small amount of the solid 2-anilinophenylacetic acid onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Collect a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple

scans to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole).

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-anilinophenylacetic acid.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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